1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one
Description
1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one is a quinolone alkaloid that has been isolated from the fruits of the Evodia rutaecarpa plant. This compound is known for its unique structure, which includes a quinoline core substituted with a long aliphatic chain. It is a colorless oil with a molecular formula of C25H37NO and a molecular weight of 367.57 g/mol .
Properties
Molecular Formula |
C25H37NO |
|---|---|
Molecular Weight |
367.6 g/mol |
IUPAC Name |
1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one |
InChI |
InChI=1S/C25H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-21-25(27)23-19-16-17-20-24(23)26(22)2/h6-7,16-17,19-21H,3-5,8-15,18H2,1-2H3/b7-6- |
InChI Key |
PNTAWDRGJFZGEL-SREVYHEPSA-N |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
Canonical SMILES |
CCCCC=CCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can be carried out by treating 2-arylquinolin-4(1H)-ones with suitable alkylating agents . Industrial production methods often employ green and sustainable chemistry techniques, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as zinc/acetic acid. The compound can also undergo nucleophilic substitution reactions with halogenated compounds . Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that quinolinone derivatives exhibit antimicrobial properties. The presence of the quinoline moiety in 1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one suggests potential efficacy against various pathogens. For instance, research indicates that similar compounds can inhibit bacterial growth and show antifungal activity, making them candidates for developing new antimicrobial agents .
Anticancer Properties
Quinolinone derivatives are also recognized for their anticancer activities. Preliminary studies suggest that 1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This property positions the compound as a potential lead in cancer therapy research .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes associated with metabolic disorders. For instance, it has shown promise as an inhibitor of α-glucosidase, which plays a crucial role in carbohydrate metabolism. This inhibition can help manage postprandial hyperglycemia, making the compound relevant in diabetes management research .
Synthesis and Derivatives
The synthesis of 1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one involves several steps, typically starting from readily available quinoline derivatives. The synthetic route can be optimized to yield various derivatives with modified side chains, potentially enhancing biological activity or altering pharmacokinetic properties.
Case Study: Antimicrobial Efficacy
A study conducted on a series of quinolinone derivatives, including 1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one, highlighted its effectiveness against resistant strains of bacteria. In vitro tests showed that the compound inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a novel therapeutic agent .
Case Study: Anticancer Activity
In another case study focusing on cancer cell lines, treatment with 1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one resulted in significant reduction of cell viability compared to untreated controls. Mechanistic studies revealed that the compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .
Mechanism of Action
The mechanism of action of 1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory responses . Additionally, it may interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one can be compared with other quinoline derivatives, such as 4-hydroxy-2-quinolones and 2-arylquinolin-4(1H)-ones. These compounds share a similar quinoline core but differ in their substituents and biological activities . For instance, 4-hydroxy-2-quinolones are known for their antimicrobial properties, while 2-arylquinolin-4(1H)-ones exhibit anticancer activity . The unique long aliphatic chain in 1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one distinguishes it from these similar compounds and contributes to its distinct biological effects .
Biological Activity
1-Methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Synthesis and Structural Characteristics
1-Methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one is synthesized through various chemical reactions involving quinoline derivatives. The structural configuration plays a crucial role in its biological activity. The presence of the long alkyl chain (pentadec-10-enyl) is believed to influence the compound's interaction with biological membranes and enhance its lipophilicity.
Anticancer Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. In particular, 1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one has shown promising results in vitro against various cancer cell lines.
Table 1: Cytotoxicity of 1-Methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | <0.3 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | >0.5 | Modulation of ABCB1 gene expression |
The compound was found to induce apoptosis in HL-60 cells, increasing the population of apoptotic cells from 1.4% in control to approximately 26.4% at higher concentrations (1.8 µM). This effect was mediated by the activation of caspase-3, a crucial enzyme in the apoptotic pathway .
Antimicrobial Activity
In addition to its anticancer properties, 1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one exhibits antimicrobial activity against various pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been noted, although specific MIC values for this compound are still under investigation.
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
| E. faecalis | TBD |
The antimicrobial mechanism may involve disruption of bacterial cell membranes due to its lipophilic nature, allowing it to penetrate and exert toxic effects .
Study on Anticancer Properties
A study published in Molecules evaluated the cytotoxic effects of various quinoline derivatives, including 1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one. The research highlighted that compounds with longer alkyl chains demonstrated enhanced cytotoxicity against HL-60 and MCF-7 cell lines compared to their shorter-chain counterparts .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related quinoline compounds, revealing that modifications in the alkyl chain length significantly affected their antibacterial activity. The findings suggested that 1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one could serve as a lead compound for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
